molecular formula C18H17N5O3 B14937409 N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B14937409
M. Wt: 351.4 g/mol
InChI Key: LGPYUVSCRZOIQG-UHFFFAOYSA-N
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Description

"N²-[(4-Oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide" is a synthetic quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a glycinamide moiety via an acetyl group. The glycinamide is further substituted with a pyridin-2-ylmethyl group, distinguishing it from simpler quinazolinone-acetamide derivatives.

The quinazolinone scaffold is known for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The pyridin-2-ylmethyl substitution may enhance solubility and binding affinity compared to aryl or alkyl substituents, as observed in analogs like "2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide" (), where pyridine positioning impacts activity .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17N5O3/c24-16(20-9-13-5-3-4-8-19-13)10-21-17(25)11-23-12-22-15-7-2-1-6-14(15)18(23)26/h1-8,12H,9-11H2,(H,20,24)(H,21,25)

InChI Key

LGPYUVSCRZOIQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-oxoquinazoline with an appropriate acylating agent to introduce the acetyl group. This is followed by the reaction with pyridin-2-ylmethylamine to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of quinazoline derivatives with different functional groups and oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets in the body. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with microbial proteins, disrupting their functions and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "N²-[(4-Oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide" with structurally and functionally related quinazolinone derivatives:

Compound Key Structural Features Synthetic Yield Melting Point Biological Activity Reference
N²-[(4-Oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide (Target Compound) Quinazolinone core + glycinamide with pyridin-2-ylmethyl substitution Not reported Not reported Hypothesized antitumor/antimicrobial activity based on structural analogs
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide Quinazolinone core + pyridin-3-ylmethyl acetamide (no glycinamide) 80% 215–217°C Not explicitly reported; structural similarity suggests potential enzyme inhibition
(E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11r) Styryl-substituted quinazolinone + chlorophenyl acetamide 47.9% 325–328°C Anticancer activity (mechanism under investigation)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Chloro-methyl quinazolinone + phenyl acetamide Not reported Not reported Potent InhA inhibitor (MIC: 1.56 µg/mL against M. tuberculosis)
Imidazolyl-(4-oxoquinazolin-3(4H)-yl)-acetamides Imidazole-substituted quinazolinone acetamides Variable Not reported Moderate antitumor activity against Ehrlich Ascites Carcinoma

Key Observations:

This may influence pharmacokinetics or target selectivity.

Synthetic Accessibility: Quinazolinone derivatives with pyridine substitutions (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often requiring reflux conditions (18–43 hours) and moderate yields (29–80%) . The target compound’s glycinamide moiety may necessitate additional steps, such as coupling reactions with protected glycine derivatives.

Biological Activity :

  • Chlorophenyl-substituted analogs (e.g., 11r) exhibit anticancer activity, possibly via kinase inhibition, while chloro-methyl derivatives () show potent antitubercular effects . The target’s pyridin-2-ylmethyl group may align with these activities, given pyridine’s role in metal coordination and enzyme binding.
  • Imidazolyl analogs () demonstrate moderate antitumor efficacy, suggesting the target’s glycinamide group could enhance specificity or potency through improved receptor interactions .

Physicochemical Properties: High melting points (e.g., 215–328°C in –4) indicate thermal stability, common in quinazolinones due to aromatic stacking. The target compound’s melting point is unreported but likely comparable.

Biological Activity

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound exhibiting significant potential in various biological activities. This article synthesizes existing research findings, case studies, and data tables related to its biological activity, focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a quinazoline moiety , a pyridine ring , and an acetylated glycinamide structure , characterized by the molecular formula C15H15N5OC_{15}H_{15}N_{5}O. Its structural diversity allows interaction with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of 4-oxoquinazoline have shown effective inhibition against Staphylococcus aureus and other pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 0.250.5μg/mL0.25-0.5\,\mu g/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A0.25Staphylococcus aureus
Compound B0.5Escherichia coli
This compoundTBDTBD

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds related to this compound using the MTT assay. These studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, although they may be less potent than established chemotherapeutics like 5-fluorouracil .

Case Study: MTT Assay Results

In a comparative study, several synthesized derivatives were tested for their cytotoxicity against various cancer cell lines:

Compound NameIC50 (µM)Cell Line
Compound X15A549 (Lung Cancer)
Compound Y20HepG2 (Liver Cancer)
This compoundTBDTBD

The mechanisms underlying the biological activities of this compound are not fully elucidated but likely involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of bacterial cell membranes.
  • Induction of Apoptosis : Anticancer effects could be mediated through pathways leading to programmed cell death in tumor cells.

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